molecular formula C12H14FN3O B3273506 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 58859-77-1

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3273506
CAS RN: 58859-77-1
M. Wt: 235.26 g/mol
InChI Key: QXPKJUZDMPPKPR-UHFFFAOYSA-N
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Description

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is its low toxicity profile, which makes it a safe compound to work with in lab experiments. It is also readily available and can be synthesized in high yield and purity. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. One direction is to further investigate its anti-cancer activity and explore its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, there is a need to further understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its low toxicity profile, ease of synthesis, and significant biochemical and physiological effects make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Scientific Research Applications

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anti-cancer activity, and studies have shown that it can inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, and studies have shown that it can reduce inflammation in animal models.

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKJUZDMPPKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 1-ethoxycarbonyl-4-(5-fluoro-2-oxo-1-benzimidazolinyl)piperidine (5.22 g, 17 mmol.) in 2 N NaOH (55 mL) was refluxed for twelve hours. The clear amber solution was cooled to room temp. and solid NH4Cl (5.9 g, 110 mmol.) was added to neutralized the hydroxide. After addition of aq. Na2CO3 and 5N NaOH (2 mL), the product was extracted into chloroform. The extract was dried (Na2SO4) and filtered through a pad of charcoal and then evaporated to give 4-(5-fluoro-2-oxo-1-benzimidazolinyl)piperidine as a pale yellow viscous oil.
Quantity
5.22 g
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55 mL
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5.9 g
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2 mL
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Synthesis routes and methods II

Procedure details

4-(5-Fluoro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid ethyl ester was refluxed with 10% sodium hydroxide (2 mL) for 4 h. The reaction was allowed to cool to room temperature and acidified with concentrated hydrochloric acid. The acidified reaction mixture was adjusted to pH 10 with the slow addition of sodium carbonate. The pink solid that formed was collected by filtration and vacuum dried to give 5-Fluoro-1-piperidin-4-yl-1,3-dihydro-benzoimidazol-2-one (29.4 mg, 73%).
Quantity
2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

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